![molecular formula C9H16ClNO4S B2891691 8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride CAS No. 2287260-36-8](/img/structure/B2891691.png)

8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

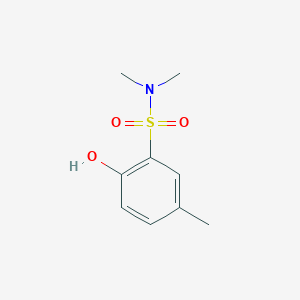

8,8-Dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a chemical compound with the following properties:

- IUPAC Name : 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide hydrochloride.

- Molecular Formula : C9H15NO4S·HCl.

- Molecular Weight : 269.75 g/mol.

- CAS Number : 2287260-36-8.

Molecular Structure Analysis

The molecular structure of 8,8-Dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride consists of a spirocyclic system containing a thia-azaspiro ring. The presence of the carboxylic acid group suggests potential reactivity and biological relevance.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, its functional groups (such as the carboxylic acid) may participate in various reactions, including esterification, amidation, and decarboxylation.

Physical And Chemical Properties Analysis

- Physical Form : It exists as a powder .

- Solubility : Solubility properties are not explicitly provided in the available data.

- Storage Temperature : Room temperature (RT).

- Purity : Reported to be 95% pure.

Scientific Research Applications

Synthesis and Derivatives

- A study detailed the transformation of diethyl esters of related compounds into carboxylic acids and their conversion into acyl chlorides and chloromethyl ketones. These were used to synthesize various derivatives with potential applications in chemical synthesis (Kuroyan, Pogosyan, & Grigoryan, 1995).

Anticancer Activity

- Research focused on the synthesis of new 1-thia-azaspiro[4.5]decane derivatives, which demonstrated moderate to high inhibition activities against various human carcinoma cell lines. This highlights potential applications in cancer research and therapy (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Supramolecular Chemistry

- A study described the preparation of related diazaspiro[4.5]decane derivatives and their role in supramolecular arrangements, indicating their potential use in the study of crystallography and molecular interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Optical Material Development

- Investigations into 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane revealed its potential as a new organic material for nonlinear optical devices, demonstrating its relevance in the field of optical technology (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).

Cytotoxic and Apoptotic Effects

- The synthesis of adamantane derivatives and their in vitro cytotoxicity against various human carcinoma cell lines was explored, offering insights into their potential therapeutic applications (Turk-Erbul, Karaman, Duran, Ozbil, Ozden, & Goktas, 2021).

Environmental Applications

- Research on a calix[4]arene-based polymer synthesized using related compounds demonstrated its efficiency in removing water-soluble carcinogenic azo dyes and aromatic amines, suggesting its potential use in environmental cleanup and water treatment (Akceylan, Bahadir, & Yılmaz, 2009).

Nonlinear Optical Material

- The synthesis and characterization of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) revealed its suitability for nonlinear optical devices, emphasizing its potential in the field of laser technology (Kagawa et al., 1994).

Radioprotective Properties

- A study on 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, suggesting applications in radioprotection and medical research (Shapiro, Tansy, & Elkin, 1968).

Safety And Hazards

It is classified as a Warning substance according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). Precautions include avoiding inhalation, skin contact, and eye exposure. Refer to the MSDS for detailed safety information.

Future Directions

Research avenues for 8,8-Dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride could include:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.

- Synthetic Modifications : Explore derivatization strategies to enhance solubility, stability, or bioavailability.

- Toxicology Studies : Assess safety profiles and potential hazards.

- Structural Elucidation : Further characterize its crystal structure and conformational properties.

properties

IUPAC Name |

8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S.ClH/c11-8(12)7-5-9(6-10-7)1-3-15(13,14)4-2-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWGZDRXIZMJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC12CC(NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Chlorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2891612.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2891617.png)

![5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2891620.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid](/img/structure/B2891622.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)